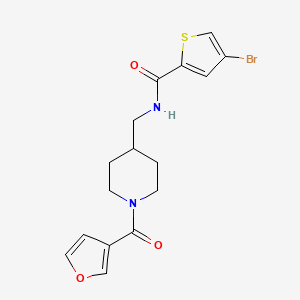

4-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Descripción

4-Bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core substituted with a bromine atom at the 4-position. The piperidine ring, linked via a methylene group, is further functionalized with a furan-3-carbonyl moiety. While direct pharmacological data for this compound are absent in the provided evidence, its structural motifs align with analogs reported in antimicrobial, opioid, and piperidine-based drug research .

Propiedades

IUPAC Name |

4-bromo-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2O3S/c17-13-7-14(23-10-13)15(20)18-8-11-1-4-19(5-2-11)16(21)12-3-6-22-9-12/h3,6-7,9-11H,1-2,4-5,8H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLXPIJDYRDPGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=CS2)Br)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the furan-3-carbonyl chloride: This can be achieved by reacting furan-3-carboxylic acid with thionyl chloride under reflux conditions.

Synthesis of the piperidine intermediate: The furan-3-carbonyl chloride is then reacted with 4-piperidinemethanol in the presence of a base such as triethylamine to form the intermediate.

Coupling with thiophene-2-carboxamide: The final step involves coupling the piperidine intermediate with 4-bromo-thiophene-2-carboxamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

4-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and reduction reactions: The furan and thiophene rings can undergo oxidation or reduction, altering the electronic properties of the compound.

Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Substitution reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate.

Oxidation reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the furan or thiophene rings.

Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the rings.

Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Research indicates that 4-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, it has been reported to have Minimum Inhibitory Concentration (MIC) values against various pathogens, indicating its potential as an antimicrobial agent.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 4-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide | 0.22 - 0.25 | Staphylococcus aureus |

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in various models. It may selectively inhibit cyclooxygenase (COX) enzymes, which are critical mediators in inflammation.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| 4-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide | 40% | 75% |

Anticancer Potential

The anticancer activity of this compound has been evaluated through cell viability assays against different cancer cell lines. It shows promising cytotoxic effects.

| Cell Line | IC50 (μM) | Compound |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | 4-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

- Antimicrobial Efficacy : Research published in ACS Omega evaluated multiple derivatives and found significant antimicrobial activity linked to structural modifications similar to those in the compound.

- Anti-inflammatory Mechanisms : Studies by Sivaramakarthikeyan et al. demonstrated effective reduction in edema using compounds with similar structures without severe side effects.

- Cytotoxicity Profiles : A comparative analysis indicated that bromine substitutions enhanced anticancer activity among related compounds.

Mecanismo De Acción

The mechanism of action of 4-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with biological macromolecules.

Comparación Con Compuestos Similares

Key Observations and Implications

- Structural-Activity Trends : The piperidine-thiophene carboxamide framework appears versatile, with substituents dictating target specificity (e.g., antimicrobial vs. opioid activity).

- Synthetic Feasibility : Suzuki-Miyaura coupling () and amide coupling (inferred for the target compound) are viable for bromothiophene derivatives, though catalyst choice (e.g., Pd tetrakis vs. TiCl4) affects yields .

- Unanswered Questions: The target compound’s pharmacological profile remains uncharacterized.

Actividad Biológica

4-Bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, a furan moiety, and a piperidine group, which contribute to its diverse biological properties. The molecular formula is , with a molecular weight of approximately 392.31 g/mol. Its structural complexity allows for interactions with various biological targets.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of derivatives related to this compound. For instance, derivatives with similar structural frameworks have shown significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for certain derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 4a | 0.22 | Excellent |

| 5a | 0.25 | Excellent |

| 7b | 0.24 | Excellent |

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties have been explored through in vitro assays. It has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting that it may serve as a therapeutic agent for inflammatory diseases.

Kinase Inhibition

4-Bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide has been evaluated for its inhibitory effects on various kinases, including GSK-3β and IKK-β. Inhibitory activity was observed with IC50 values ranging from 10 to 1314 nM across different derivatives . The structure-activity relationship indicates that modifications on the carboxamide moiety can significantly enhance or reduce kinase inhibition.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to receptors, influencing signal transduction pathways that regulate various physiological processes.

- Biofilm Disruption : Studies suggest that certain derivatives can disrupt biofilm formation in pathogenic bacteria, enhancing their efficacy as antimicrobial agents.

Case Studies

Several case studies highlight the therapeutic potential of compounds related to 4-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide:

- In Vitro Studies : A study demonstrated that a derivative exhibited significant cytotoxicity against cancer cell lines at concentrations lower than those affecting normal cells, highlighting its selective toxicity .

- Animal Models : In vivo studies using murine models of inflammation showed that treatment with this compound led to reduced swelling and pain, supporting its potential use in treating inflammatory disorders.

- Combination Therapies : Research indicated that combining this compound with existing antibiotics enhanced their effectiveness against resistant bacterial strains, suggesting potential for use in combination therapy strategies.

Q & A

Basic: What are the optimal synthetic routes for 4-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Preparation of the piperidine core. For example, coupling furan-3-carbonyl chloride with piperidin-4-ylmethanol under anhydrous conditions (e.g., using triethylamine as a base in dichloromethane) .

- Step 2: Bromination of the thiophene ring. Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C to introduce the bromo group regioselectively .

- Step 3: Amide coupling. Employ carbodiimide reagents (e.g., EDC/HOBt) to link the bromothiophene-2-carboxylic acid to the modified piperidine intermediate .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) to achieve ≥98% purity .

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy: 1H and 13C NMR to confirm substituent positions (e.g., bromo group at C4 of thiophene, furan carbonyl integration at δ ~7.5–8.0 ppm) .

- IR Spectroscopy: Identify carbonyl stretches (amide C=O at ~1670–1720 cm⁻¹, furan C=O at ~1700 cm⁻¹) .

- X-ray Crystallography: Resolve stereochemistry and confirm piperidine ring conformation (e.g., chair vs. boat) .

- Mass Spectrometry: High-resolution MS (ESI or MALDI) to validate molecular weight (e.g., [M+H]+ expected at ~450–460 Da) .

Basic: How can researchers evaluate the in vitro biological activity of this compound?

Methodological Answer:

Standard assays include:

- Enzyme Inhibition: Use fluorometric or colorimetric assays (e.g., kinase or protease inhibition) with IC50 determination via dose-response curves .

- Cytotoxicity Testing: MTT or resazurin assays on cancer cell lines (e.g., HepG2 or HeLa) to assess IC50 values .

- Receptor Binding: Radioligand displacement assays (e.g., for GPCRs) to measure Ki values .

- Data Validation: Triplicate experiments with positive controls (e.g., staurosporine for cytotoxicity) to ensure reproducibility .

Advanced: How can structural disorder in crystallographic studies of this compound be resolved?

Methodological Answer:

- Crystallization: Optimize solvent systems (e.g., methanol/water) to reduce disorder. Slow evaporation at 4°C improves crystal quality .

- Refinement Tools: Use SHELXL or OLEX2 to model disordered atoms (e.g., split positions for piperidine or thiophene moieties) with occupancy refinement .

- Validation: Check R-factors (<5%) and residual electron density maps to ensure model accuracy .

Advanced: How can solubility challenges during HPLC analysis be addressed?

Methodological Answer:

- Mobile Phase Optimization: Use acetonitrile/water (70:30) with 0.1% formic acid to enhance ionization and solubility .

- Column Selection: C18 reverse-phase columns with 3.5 µm particle size improve resolution for hydrophobic compounds .

- Derivatization: Temporarily modify the compound (e.g., acetylation of free amines) to increase polarity .

Advanced: What strategies reconcile contradictory data between in vitro and in vivo pharmacological studies?

Methodological Answer:

- Pharmacokinetic Profiling: Measure metabolic stability (e.g., liver microsomes) and plasma protein binding to identify bioavailability issues .

- BBB Penetration Prediction: Calculate topological polar surface area (tPSA); compounds with tPSA >90 Ų are less likely to cross the blood-brain barrier, explaining in vivo inefficacy .

- Metabolite Identification: Use LC-MS/MS to detect active metabolites that may contribute to in vivo activity .

Advanced: How can researchers design derivatives to improve target selectivity?

Methodological Answer:

- Bioisosteric Replacement: Substitute the bromo group with CF3 (increases lipophilicity) or replace the furan with thiazole (enhances π-stacking) .

- Molecular Docking: Use AutoDock Vina to predict binding poses and identify key interactions (e.g., hydrogen bonds with kinase active sites) .

- SAR Studies: Synthesize analogs with varying piperidine substituents and correlate structural changes with IC50 values .

Advanced: What mechanistic studies elucidate the compound’s mode of action?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.